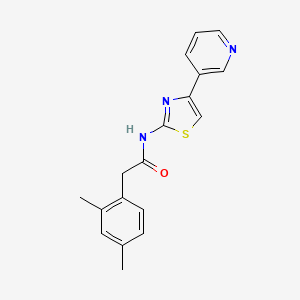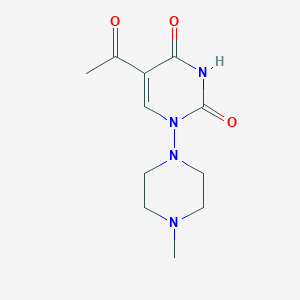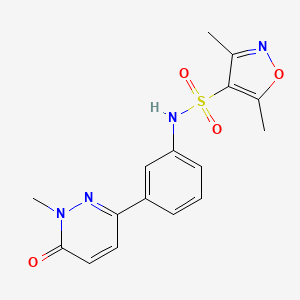![molecular formula C11H9FN2O3 B2536737 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1005662-40-7](/img/structure/B2536737.png)
1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C11H9FN2O3 . It is related to the compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride”, which has a molecular weight of 243.67 .
Molecular Structure Analysis
The molecular structure of “1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” consists of a pyrazole ring attached to a carboxylic acid group and a fluorophenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that “1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
“1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” has a molecular weight of 236.199 Da . The related compound “1-[(2-fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a powder at room temperature . Additional physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique
1. Development of Anticancer Agents
Knoevenagel condensation, an essential reaction for generating α, β‐unsaturated ketones/carboxylic acids, is pivotal in synthesizing various pharmacophoric aldehydes, including pyrazoles. These compounds have shown remarkable anticancer activity across various targets such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) emphasizes the significance of functionalities involved in these compounds, underlining their potential in drug discovery and development against cancer (Tokala, Bora, & Shankaraiah, 2022).
2. Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives are crucial scaffolds in heterocyclic compounds due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. A mini-review by Cetin (2020) provides an overview of the synthesis methods and biological applications of these derivatives, highlighting their importance in medicinal chemistry (Cetin, 2020).
3. Role in Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, particularly those involving dicyanomethylene groups, is crucial for synthesizing various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, and other heterocycles. Gomaa and Ali (2020) discussed the preparation, reactivity, and applications of these derivatives in heterocyclic and dyes synthesis, underlining their importance in the field (Gomaa & Ali, 2020).
4. Fluorescent Chemosensors Development
Compounds based on pyrazole derivatives, such as 4-methyl-2,6-diformylphenol (DFP), have been developed as chemosensors for detecting various analytes. Roy (2021) reviewed the use of DFP-based compounds in sensing metal ions, anions, and neutral molecules, demonstrating the versatility of pyrazole-based chemosensors in analytical chemistry (Roy, 2021).
Propriétés
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWLTSTXDMESGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)
![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)

